5-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrimidine ring is another important component, which is a six-membered ring with two nitrogen atoms and is a key part of many bioactive compounds .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For pyrimidine derivatives, one main strategy involves the step-wise replacement of leaving groups that exist on the already constructed pyrimidine .Molecular Structure Analysis
The structure of pyrrolidine derivatives is influenced by factors such as sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine and pyrimidine derivatives are diverse and depend on the specific substituents on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and pyrimidine derivatives depend on their specific structure and substituents .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to 5-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one have been explored for their antimicrobial properties. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized derivatives that were tested in vitro for their antimicrobial activities, showing potential in this field (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Molecular Docking Study for Antimicrobial Potential
Radhika Bhat and Begum (2021) investigated similar compounds through synthesis, characterization, and molecular docking studies to evaluate their potential against bacterial and fungal strains. This research highlights the significance of such compounds in drug discovery, particularly for antimicrobial applications (Radhika Bhat & Begum, 2021).
Synthesis of Novel Derivatives
Vijayakumar, Karthikeyan, and Sarveswari (2014) conducted research on the efficient synthesis of novel derivatives related to the chemical compound . Their work contributes to the broader understanding of synthesizing such complex molecules (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Exploration in Anti-inflammatory and Analgesic Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds, including those with structures similar to the specified chemical, for their potential as anti-inflammatory and analgesic agents. This indicates the broad spectrum of therapeutic applications that these compounds may have (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) reported on the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential. Such studies reveal the potential use of these compounds in agricultural and pharmaceutical sectors (Deohate & Palaspagar, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research and development of pyrrolidine and pyrimidine derivatives involve the design of new compounds with different biological profiles . This includes the exploration of different synthetic strategies and the investigation of the influence of steric factors on biological activity .
properties
IUPAC Name |
5-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-10-9-15(18-11(2)17-10)23-12-5-7-20(8-6-12)16(22)13-3-4-14(21)19-13/h9,12-13H,3-8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOCXCFIFJAIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.